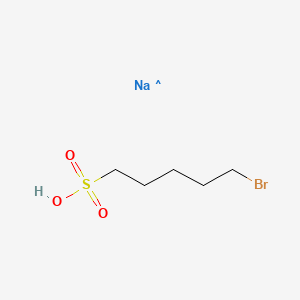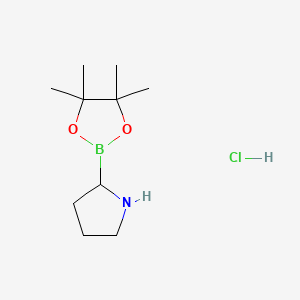
H-Boroproline Pinacol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog inhibitor of dipeptidyl aminopeptidase IV . Dipeptidyl aminopeptidase IV (DPP-IV) is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
As an inhibitor of DPP-IV, this compound binds to the active site of the enzyme, preventing it from cleaving and inactivating incretins . This results in prolonged incretin activity, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway. By inhibiting DPP-IV, the compound prolongs the activity of incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in decreased hepatic glucose production and increased glucose uptake by peripheral tissues, ultimately leading to a decrease in blood glucose levels .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of DPP-IV activity, leading to prolonged incretin activity . At the cellular level, this results in increased insulin secretion from pancreatic beta cells and decreased glucagon release from alpha cells . The net effect is a reduction in blood glucose levels, making this compound potentially useful in the management of conditions like diabetes .
生化分析
Biochemical Properties
H-Boroproline Pinacol Hydrochloride interacts with the enzyme dipeptidyl aminopeptidase IV, inhibiting its function . The nature of these interactions is likely due to the structural similarity of this compound to proline, a common substrate for this enzyme .
Cellular Effects
Given its role as an inhibitor of dipeptidyl aminopeptidase IV, it can be inferred that it may influence cell function by altering the activity of this enzyme .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibition of dipeptidyl aminopeptidase IV . This inhibition could potentially lead to changes in gene expression and cellular metabolism, although specific details are not currently available .
Metabolic Pathways
Given its role as an inhibitor of dipeptidyl aminopeptidase IV, it may interact with enzymes or cofactors involved in proline metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Boroproline Pinacol Hydrochloride typically involves the reaction of proline derivatives with boronic acid reagents. One common method includes the use of pinacol as a protecting group for the boronic acid, which is then reacted with proline under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
H-Boroproline Pinacol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acid derivatives, while reduction can produce alcohols or amines .
科学研究应用
H-Boroproline Pinacol Hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Proline Boronic Acid: Another inhibitor of dipeptidyl aminopeptidase IV, but without the pinacol protecting group.
Pinacol Boronic Acid: Used in similar synthetic applications but lacks the proline moiety.
Dipeptidyl Aminopeptidase IV Inhibitors: A class of compounds with similar inhibitory effects on the enzyme.
Uniqueness
H-Boroproline Pinacol Hydrochloride is unique due to its combination of a proline moiety and a boronic acid group protected by pinacol. This structure provides stability and specificity in its inhibitory action, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8;/h8,12H,5-7H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACPBWGBUOFTBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747211 |
Source


|
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123948-28-7 |
Source


|
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
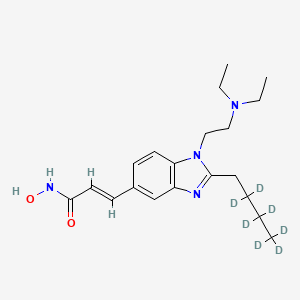

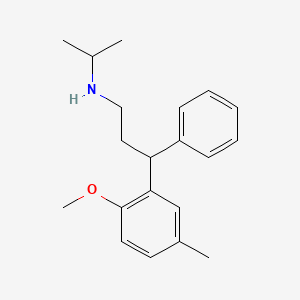
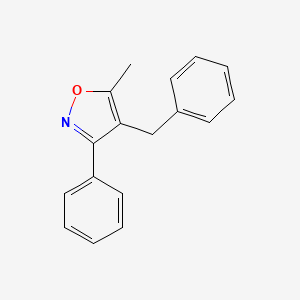
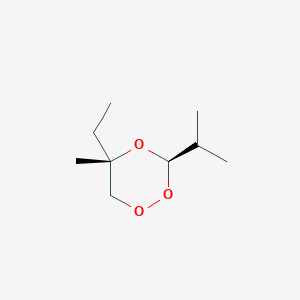
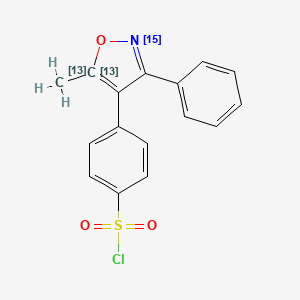
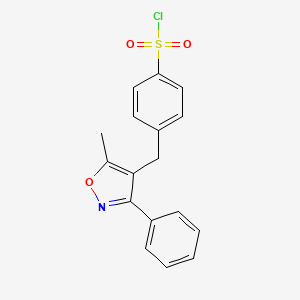
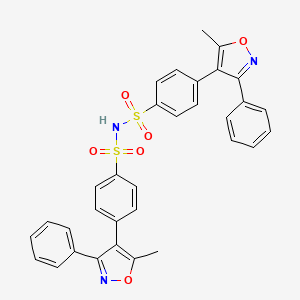
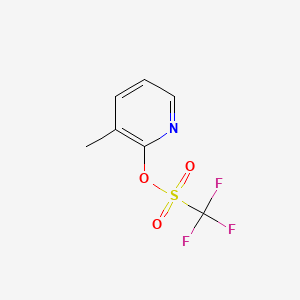
![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)
